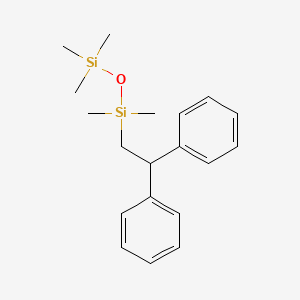
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a disiloxane backbone with a 2,2-diphenylethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chloropentamethyldisiloxane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bond. The general reaction scheme is as follows:
2,2-Diphenylethanol+ChloropentamethyldisiloxaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The siloxane bond can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the siloxane bond.
Major Products
Oxidation: Silanols or siloxane derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanols and corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane depends on its application. In organic synthesis, it acts as a reagent that can participate in various chemical reactions. In material science, its unique structural properties contribute to the formation of materials with desired characteristics. In biological applications, it may interact with molecular targets through hydrophobic interactions and other non-covalent forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Used in medicinal chemistry for its pharmacological properties.
2,2-Diphenylethyl isocyanate: Employed in the synthesis of polyurethanes and other polymers.
N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide: Investigated for its potential as an antimalarial agent.
Uniqueness
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Eigenschaften
CAS-Nummer |
820207-16-7 |
|---|---|
Molekularformel |
C19H28OSi2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2,2-diphenylethyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)20-22(4,5)16-19(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
InChI-Schlüssel |
ZWBYCKJGSKXHOE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
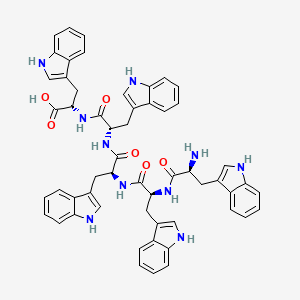
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
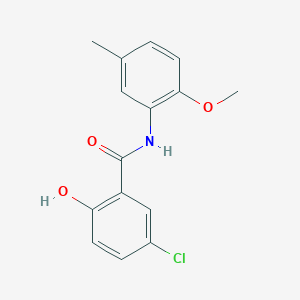
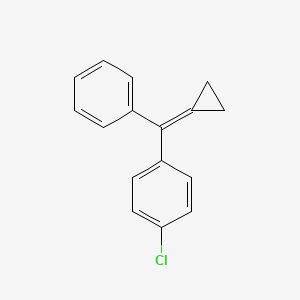
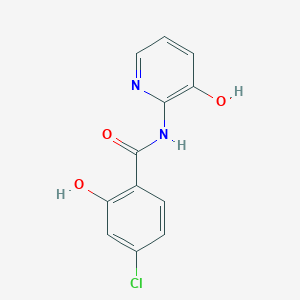
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
